1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((1-((bis(2-hydroxyethyl)amino)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including organic light-emitting diodes, chemical sensing, and biological imaging . The unique structure of this compound, which includes both isoindole and benzimidazole moieties, makes it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves selective carbon-nitrogen triple bond activation. This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . The reaction conditions often include the use of various nucleophilic and electrophilic sites in a multicomponent system. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, reductive agents, and electrophilic reagents . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the isoindole ring .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications. They are used in the development of organic light-emitting diodes, chemical sensors, and biological imaging agents . These compounds are particularly valuable in biological imaging due to their good biological activity and low cytotoxicity .
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific structure of the compound and its intended application .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives can be compared with other similar compounds, such as 1H- and 2H-indazoles . While both classes of compounds have applications in medicinal chemistry and biological imaging, 1H-Isoindole-1,3(2H)-dione derivatives are unique due to their aggregation-induced emission properties . This makes them particularly valuable for applications that require high fluorescence efficiency and photostability .
List of Similar Compounds::- 1H-Indazole
- 2H-Indazole
- 1H-Isoindole
- 2H-Isoindole
Properties
CAS No. |
115398-81-7 |
---|---|
Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[[1-[[bis(2-hydroxyethyl)amino]methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H22N4O4/c26-11-9-23(10-12-27)14-25-18-8-4-3-7-17(18)22-19(25)13-24-20(28)15-5-1-2-6-16(15)21(24)29/h1-8,26-27H,9-14H2 |
InChI Key |
ZONYFZLTWGHOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4N3CN(CCO)CCO |
Origin of Product |
United States |
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